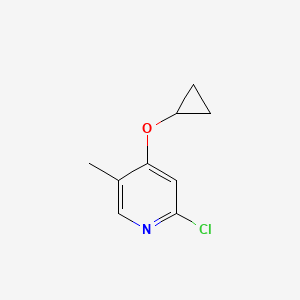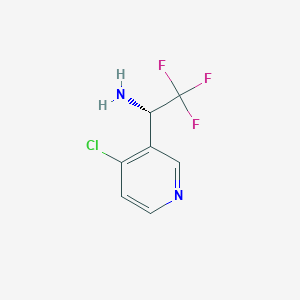
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structure that includes one or more heteroatoms, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms imparts unique physico-chemical properties to the compound, making it distinct from other organic compounds.
Preparation Methods
The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where the amine group acts as a nucleophile, attacking electrophilic centers. For instance, it can undergo substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives . Another method involves the acylation reaction where the amino group reacts with acyl chlorides or acid anhydrides to form amides . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Reductive Amination: The amine group can participate in reductive amination reactions with carbonyl compounds, such as aldehydes or ketones, to form secondary or tertiary amines.
Scientific Research Applications
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems due to its unique properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can be compared with other similar heterocyclic compounds, such as:
3-chloropyridin-2-amine: This compound shares a similar pyridine ring structure and undergoes similar chemical reactions.
Pyrrolidinyl urea: This compound is used as a kinase inhibitor and has applications in the treatment of various diseases.
Thiourea: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethan-1-amine group, which imparts distinct properties and reactivity.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI Key |
PGGYGKSJEXQAQS-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


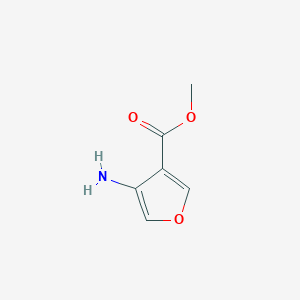
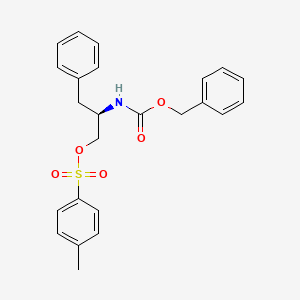
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
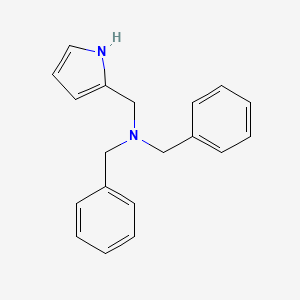
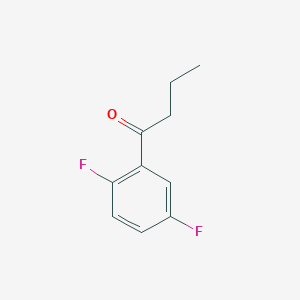
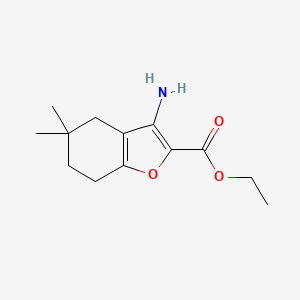
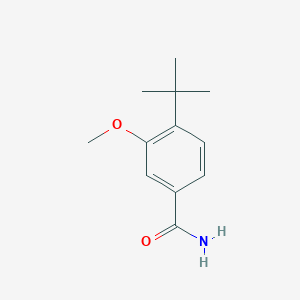
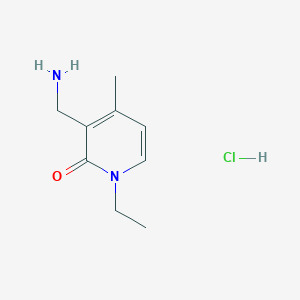
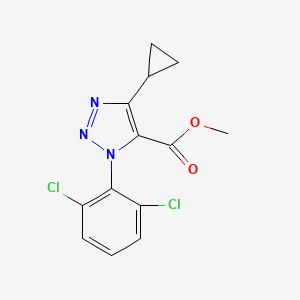
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
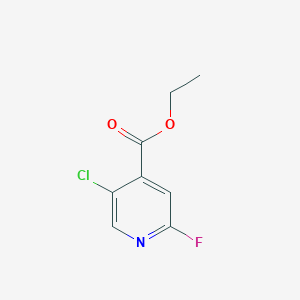
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
